6-chloro-4-hydroxychromane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-hydroxychromane-2-carboxylic acid is a derivative of chromane, a benzopyran compound. This compound is notable for its potential antioxidant properties and its relevance in various scientific research fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-hydroxychromane-2-carboxylic acid typically involves the reaction of 6-chlorochroman-2-one with appropriate reagents to introduce the hydroxy and carboxylic acid functional groups. One common method includes the use of organocatalytic domino Michael/hemiacetalization reactions followed by oxidation and dehydroxylation .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-hydroxychromane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the carboxylic acid to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: 6-chloro-4-oxochromane-2-carboxylic acid.
Reduction: 6-chloro-4-hydroxychromane-2-methanol.
Substitution: 6-methoxy-4-hydroxychromane-2-carboxylic acid.
Scientific Research Applications
6-Chloro-4-hydroxychromane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an additive in various formulations.
Mechanism of Action
The mechanism of action of 6-chloro-4-hydroxychromane-2-carboxylic acid involves its antioxidant properties. It can neutralize free radicals and reduce oxidative stress by donating hydrogen atoms or electrons. This compound may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, thereby modulating their activity and providing protective effects .
Comparison with Similar Compounds
6-Hydroxychromane-2-carboxylic acid: Lacks the chlorine atom but shares similar antioxidant properties.
6-Fluoro-chroman-2-carboxylic acid: Contains a fluorine atom instead of chlorine, which may alter its reactivity and biological activity.
Chroman-2-one derivatives: These compounds have a similar core structure but different functional groups, leading to varied biological activities.
Uniqueness: 6-Chloro-4-hydroxychromane-2-carboxylic acid is unique due to the presence of both chlorine and hydroxy groups, which contribute to its distinct chemical reactivity and potential biological activities. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H9ClO4 |
---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
6-chloro-4-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C10H9ClO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,7,9,12H,4H2,(H,13,14) |
InChI Key |
AXMORFSBDKDFHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CC(=C2)Cl)OC1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.